molecular formula C8H10O B104991 2-Ethylphenol CAS No. 90-00-6

2-Ethylphenol

Cat. No. B104991
M. Wt: 122.16 g/mol
InChI Key: IXQGCWUGDFDQMF-UHFFFAOYSA-N
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Patent
US07091237B2

Procedure details

A mixture of 2-ethylphenol (244 mg) in acetonitrile (20 ml) was treated with cesium carbonate (650 mg) and ethyl bromoacetate (0.221 ml) and the mixture stirred at 60° C. for 6 hours and then at ambient temperature for 17 hours. The reaction mixture was diluted with ethyl acetate; the suspension filtered and the title compound isolated by evaporation in vacuo of the filtrate as a colourless oil.
Quantity
244 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
650 mg
Type
reactant
Reaction Step Two
Quantity
0.221 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9])[CH3:2].C(=O)([O-])[O-].[Cs+].[Cs+].Br[CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19]>C(#N)C.C(OCC)(=O)C>[CH2:21]([O:20][C:18](=[O:19])[CH2:17][O:9][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[CH2:1][CH3:2])[CH3:22] |f:1.2.3|

Inputs

Step One
Name
Quantity
244 mg
Type
reactant
Smiles
C(C)C1=C(C=CC=C1)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
cesium carbonate
Quantity
650 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.221 mL
Type
reactant
Smiles
BrCC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 60° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at ambient temperature for 17 hours
Duration
17 h
FILTRATION
Type
FILTRATION
Details
the suspension filtered

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)OC(COC1=C(C=CC=C1)CC)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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